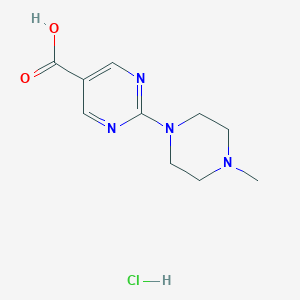

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

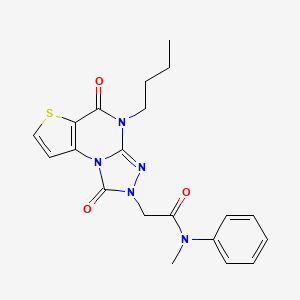

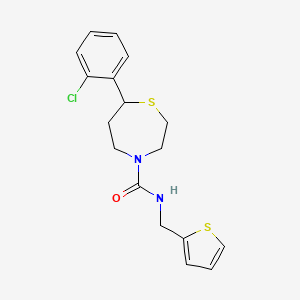

The compound “2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride” belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . The synthesis involved reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis

The molecular structure of a similar compound, “2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid”, has been reported with an empirical formula of C9H15BN4O2 and a molecular weight of 222.05 .Scientific Research Applications

Imaging Neuroinflammation

The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was reported for potential PET imaging of IRAK4 enzyme in neuroinflammation. This application demonstrates the compound's relevance in developing diagnostic tools for neuroinflammatory conditions (Xiaohong Wang et al., 2018).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives of the subject compound, was synthesized as ligands for the histamine H4 receptor (H4R), showing potential for the treatment of inflammation and pain through H4R antagonism (R. Altenbach et al., 2008).

Dual Cholinesterase and Aβ-Aggregation Inhibitors

Compounds derived from 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid have been evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting Alzheimer's disease pathology from multiple angles. This research underscores the potential of such derivatives in Alzheimer's disease therapeutics (T. Mohamed et al., 2011).

Antitubercular Activity

Homopiperazine-pyrimidine-pyrazole hybrids, leveraging structures related to the target compound, showed significant in vitro antitubercular activity against Mycobacterium tuberculosis strains, suggesting a promising avenue for tuberculosis treatment (B. Vavaiya et al., 2022).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives, including those related to the subject compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential use in cancer and inflammation treatment (A. Rahmouni et al., 2016).

Antimicrobial Agents

Some novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, structurally related to the compound of interest, have shown significant antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (R. Shastri & Post, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of biological activities associated with pyrimidines and their derivatives , there may be potential for the development of new therapeutic agents based on this compound.

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXRSDMGJPEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2625261.png)

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)

![4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B2625271.png)

![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)